2-(Difluoromethyl)-4-hydroxyquinoline
Overview
Description
2-(Difluoromethyl)-4-hydroxyquinoline is a fluorinated quinoline derivative characterized by the presence of a difluoromethyl group at the 2-position and a hydroxyl group at the 4-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-4-hydroxyquinoline typically involves the following steps:
Difluoromethylation: . These reagents react with the quinoline precursor under controlled conditions to introduce the difluoromethyl group.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through hydroxylation reactions, often using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-hydroxyquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to produce quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from the oxidation of the hydroxyl group.
Dihydroquinoline Derivatives: Formed through the reduction of the quinoline ring.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(Difluoromethyl)-4-hydroxyquinoline has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-(difluoromethyl)-4-hydroxyquinoline exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity to biological targets, while the hydroxyl group contributes to its solubility and reactivity. The compound may interact with enzymes, receptors, or other biomolecules to exert its biological effects.
Comparison with Similar Compounds
2-(Difluoromethyl)-4-hydroxyquinoline is compared with other similar compounds, such as:
2-(Trifluoromethyl)-4-hydroxyquinoline: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
4-Hydroxyquinoline: Lacks the fluorinated group, resulting in different chemical and biological properties.
2-(Difluoromethyl)ornithine: Another difluoromethyl-containing compound with distinct biological activity.
The uniqueness of this compound lies in its balanced combination of fluorine atoms and hydroxyl group, which imparts it with distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(difluoromethyl)-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-5-9(14)6-3-1-2-4-7(6)13-8/h1-5,10H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYULGFFGZZLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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